(R)-1-(Pyrazin-2-yl)ethanamine, also known as (R)-2-amino-1-(pyrazin-2-yl)ethanol, is a chiral amine compound classified under the category of heterocyclic organic compounds. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting central nervous system disorders and other therapeutic areas.
The synthesis of (R)-1-(Pyrazin-2-yl)ethanamine can be achieved through various methods. A notable approach involves the reaction of pyrazin-2-amine with ethyl chloroacetate, followed by hydrolysis and subsequent reduction. The following steps outline a general synthetic route:
This method yields (R)-1-(Pyrazin-2-yl)ethanamine with high enantiomeric purity, which is crucial for its biological activity.
The molecular formula of (R)-1-(Pyrazin-2-yl)ethanamine is CHN. Its structure features:
The compound exhibits chirality at the carbon atom adjacent to the nitrogen in the ethanamine moiety, leading to distinct stereoisomers that can have different biological activities.
(R)-1-(Pyrazin-2-yl)ethanamine participates in various chemical reactions typical for amines and heterocycles:
The mechanism of action for (R)-1-(Pyrazin-2-yl)ethanamine is primarily related to its interaction with neurotransmitter systems. It may act as a modulator of monoaminergic systems, particularly affecting serotonin and dopamine receptors. This interaction could lead to effects such as mood enhancement or anxiolytic properties, making it a candidate for further pharmacological studies.
(R)-1-(Pyrazin-2-yl)ethanamine exhibits several notable physical and chemical properties:
Spectroscopic analysis (NMR, IR) confirms the presence of functional groups characteristic of amines and heterocycles, aiding in structural elucidation.
The applications of (R)-1-(Pyrazin-2-yl)ethanamine are diverse and include:
Research continues into its efficacy and safety profile, particularly concerning central nervous system disorders.
Chiral amines constitute a vital class of building blocks in modern pharmaceutical synthesis, with pyrazine-containing derivatives emerging as particularly significant scaffolds. (R)-1-(Pyrazin-2-yl)ethanamine, characterized by an asymmetric carbon center directly attached to the pyrazine ring, exemplifies this important subclass. This compound, also known as (R)-1-(pyrazin-2-yl)ethylamine, possesses the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol [4]. Its core structure combines the electron-deficient, nitrogen-rich heteroaromatic pyrazine ring with the versatile chemical functionality and stereochemical complexity of a chiral ethylamine moiety. This combination creates a privileged pharmacophore frequently exploited in medicinal chemistry campaigns targeting diverse therapeutic areas. The inherent polarity of the pyrazine ring, reflected in its topological polar surface area (TPSA) and moderate consensus logP values observed in related pyrazine structures, contributes significantly to favorable physicochemical properties such as aqueous solubility and membrane permeability—critical factors influencing drug absorption and distribution [3] . The exploration of this scaffold, particularly its stereospecific variants, addresses the growing need for structurally sophisticated and target-selective pharmacophores capable of modulating complex biological processes.
(R)-1-(Pyrazin-2-yl)ethanamine serves primarily as a high-value chiral synthon for constructing complex molecules with enhanced biological activity and selectivity. Its significance stems from several key attributes:
Table 1: Key Applications of (R)-1-(Pyrazin-2-yl)ethanamine and Related Pyrazine Derivatives in Medicinal Chemistry
Application Category | Role of Pyrazinyl Ethylamine Scaffold | Biological Activity/Mechanism | Source Context |
---|---|---|---|
Chiral Synthon | Core structure for derivatization; provides stereochemical control point | Enables synthesis of enantiopure ligands for receptors/enzymes | [4] [6] |
Anticancer Agents | Integrated into kinase inhibitors (e.g., CDK, Pim-2), apoptosis inducers; component of metal complexes | Downregulation of Bcl-2, survivin; CDK inhibition; ROS elevation; HDAC inhibition | [3] [7] |
Neurological Agents | Precursor for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitors; neuroprotectants | Cholinesterase inhibition; protection against oxidative stress in neuronal cells | [5] [7] |
Antiplatelet Agents | Component of ligustrazine-cinnamic acid hybrids (e.g., compound 25) | Inhibition of ADP-induced platelet aggregation (IC₅₀ values significantly lower than Ozagrel) | [7] |
Antiviral Agents | Incorporated into nucleoside analogues or allosteric enzyme inhibitors | Inhibition of HCV NS5B RdRp; potential exploration against Dengue/Zika suggested | [3] [7] |
Antibacterial Agents | Core structure in pyrazine-linked heterocycles (e.g., pyridones, thiazoles) | Inhibition of bacterial growth (e.g., S. aureus, E. coli); target binding predicted by docking | [9] |
The stereochemistry at the chiral center of (R)-1-(Pyrazin-2-yl)ethanamine is paramount to its biological interactions and the resultant pharmacological profile. Enantiopurity is not merely a synthetic challenge but a fundamental determinant of efficacy and safety:
Table 2: Impact of Stereochemistry on Pyrazine-Based Bioactive Compounds: Experimental Evidence
Stereochemical Feature | Biological Consequence | Evidence from Literature | Source Context |
---|---|---|---|
(R) vs (S) Configuration | Differential binding affinity to target proteins (e.g., enzymes, receptors) | Molecular docking shows pyrazine-pyridone 5d (S = -7.4519 kcal/mol, RMSD=1.2498) binds better than racemate | [9] |
(R) vs (S) Configuration | Potential for distinct metabolic pathways and clearance rates | Alkyl-ring substituents undergo CYP-mediated oxidation; stereochemistry may influence enzyme selectivity | |
Enantiomeric Purity | Critical for optimal activity in kinase inhibitors (e.g., CDK, Pim-2 inhibitors) and antitumor hybrids | Only specific enantiomers of reported pyrazine derivatives show potent activity in biochemical/cellular assays | [3] [7] |
Enantiomeric Purity | Essential for selective cholinesterase inhibition (AChE vs BChE) observed in pyrazine-cinnamate derivatives | Structure-activity relationships highlight stereospecific interactions | [7] |
Single Enantiomer Availability | Enables precise SAR studies and target validation; required for clinical development | Commercial availability of both (R)- and (S)- enantiomers (as free bases or salts) for research | [4] [6] |
Despite its utility, the synthesis and application of enantiopure (R)-1-(Pyrazin-2-yl)ethanamine present significant synthetic hurdles and highlight areas requiring further research:
Table 3: Synthetic and Research Challenges for (R)-1-(Pyrazin-2-yl)ethanamine
Challenge Category | Specific Issues | Current Status/Research Gap | Potential Solutions/Research Needs |
---|---|---|---|
Enantioselective Synthesis | Achieving high yield and ee simultaneously; scalability; cost of chiral catalysts/auxiliaries | Limited reports on efficient catalytic asymmetric routes specific to this molecule; reliance on resolution | Development of robust catalytic asymmetric hydrogenation or reductive amination methods |
Racemization Stability | Susceptibility under basic conditions, heat, or during storage; impact of subsequent derivatization reactions | Insufficient systematic studies on racemization kinetics under various conditions | Design of stable protecting groups; identification of storage conditions; development of racem-free rxs |
Purification & Analysis | Difficulty in obtaining high chemical/enantiopure material; characterization of enantiopurity | Requires specialized chiral methods (HPLC/SFC); free base may be volatile/oily; salts sometimes colored or hygroscopic [5] | Discovery of stable, crystalline salt forms; improved chiral stationary phases |
Scalability & Cost | High cost of enantiopure material; limited commercial suppliers and scale | Significant barrier for extensive SAR studies and preclinical development (e.g., $1470/10g for racemic [4]) | Development of cost-effective catalytic processes; efficient recycling in resolution processes |
Target Identification | Limited understanding of specific molecular targets for derivatives incorporating the (R)-scaffold | Focus often on phenotypic screening without target deconvolution | Application of chemical proteomics, CETSA, CRISPR screening to identify mechanisms |
Stereospecific SAR Data | Lack of comprehensive comparative biological data for (R)- vs (S)-enantiomers across diverse targets and disease models | Most studies report data for racemates or single enantiomers without direct comparison to the mirror image | Systematic synthesis and evaluation of both enantiomers in parallel assays |
Therapeutic Scope | Dominant focus on oncology; under-explored potential in infectious diseases, CNS, immunology | Missed opportunities for leveraging the scaffold's properties in other high-need areas | Targeted screening of enantiopure compound libraries in underrepresented disease models |
Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7